molecular formula C26H50N14O7 B15159393 L-Arginine, L-seryl-L-prolyl-L-arginyl-L-arginyl- CAS No. 671817-47-3

L-Arginine, L-seryl-L-prolyl-L-arginyl-L-arginyl-

Cat. No.: B15159393
CAS No.: 671817-47-3
M. Wt: 670.8 g/mol
InChI Key: SDBWZLSYYMCKMD-ATIWLJMLSA-N
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Description

L-Arginine, L-seryl-L-prolyl-L-arginyl-L-arginyl- is a peptide compound composed of multiple amino acids, including L-arginine, L-serine, and L-proline. This compound is of interest due to its potential biological activities and applications in various fields such as medicine, biochemistry, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Arginine, L-seryl-L-prolyl-L-arginyl-L-arginyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Activation of Amino Acids: Each amino acid is activated using reagents such as carbodiimides or uronium salts to form reactive intermediates.

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide are inserted into microorganisms, which then produce the peptide through fermentation. The peptide is subsequently purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

L-Arginine, L-seryl-L-prolyl-L-arginyl-L-arginyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like L-arginine.

    Reduction: Reduction reactions can affect disulfide bonds if present.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Dithiothreitol, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of L-arginine residues can lead to the formation of ornithine.

Scientific Research Applications

L-Arginine, L-seryl-L-prolyl-L-arginyl-L-arginyl- has several scientific research applications:

    Biochemistry: Used as a model peptide to study protein-protein interactions and enzyme-substrate specificity.

    Medicine: Investigated for its potential therapeutic effects, including wound healing and immune modulation.

    Industrial: Utilized in the development of peptide-based materials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of L-Arginine, L-seryl-L-prolyl-L-arginyl-L-arginyl- involves its interaction with specific molecular targets. For instance, L-arginine residues can interact with nitric oxide synthase, leading to the production of nitric oxide, a key signaling molecule. The peptide may also bind to receptors or enzymes, modulating their activity and influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Glycine-Proline-Arginine-Proline amide: Another peptide with similar amino acid composition.

    L-Arginine, L-seryl-L-tyrosylglycyl-L-threonyl-L-arginyl-L-prolyl-: A peptide with additional amino acids, providing different biological activities.

Uniqueness

L-Arginine, L-seryl-L-prolyl-L-arginyl-L-arginyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and industrial applications.

Properties

CAS No.

671817-47-3

Molecular Formula

C26H50N14O7

Molecular Weight

670.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C26H50N14O7/c27-14(13-41)22(45)40-12-4-8-18(40)21(44)38-16(6-2-10-35-25(30)31)19(42)37-15(5-1-9-34-24(28)29)20(43)39-17(23(46)47)7-3-11-36-26(32)33/h14-18,41H,1-13,27H2,(H,37,42)(H,38,44)(H,39,43)(H,46,47)(H4,28,29,34)(H4,30,31,35)(H4,32,33,36)/t14-,15-,16-,17-,18-/m0/s1

InChI Key

SDBWZLSYYMCKMD-ATIWLJMLSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CO)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CO)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O

Origin of Product

United States

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